1,3-Dichloro-2,5-diiodobenzene
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Overview
Description
1,3-Dichloro-2,5-diiodobenzene is an organic compound with the molecular formula C6H2Cl2I2 It is a halogenated derivative of benzene, featuring two chlorine atoms and two iodine atoms attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dichloro-2,5-diiodobenzene can be synthesized through a multi-step process involving halogenation reactions One common method involves the iodination of 1,3-dichlorobenzene
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes, where the reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1,3-Dichloro-2,5-diiodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium iodide (NaI) or potassium fluoride (KF) can be used under appropriate conditions to replace halogen atoms with other groups.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., K2CO3) are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can produce various substituted benzene derivatives.
Scientific Research Applications
1,3-Dichloro-2,5-diiodobenzene has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the development of biologically active molecules and pharmaceuticals.
Medicine: It may serve as an intermediate in the synthesis of drugs and diagnostic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-Dichloro-2,5-diiodobenzene involves its ability to undergo various chemical reactions due to the presence of halogen atoms. These reactions can lead to the formation of new compounds with different properties and activities. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparison with Similar Compounds
Similar Compounds
1,2-Dichlorobenzene: A dichlorobenzene isomer with chlorine atoms at the 1 and 2 positions.
1,4-Dichlorobenzene: Another dichlorobenzene isomer with chlorine atoms at the 1 and 4 positions.
1,3-Diiodobenzene: A diiodobenzene derivative with iodine atoms at the 1 and 3 positions.
Uniqueness
1,3-Dichloro-2,5-diiodobenzene is unique due to the presence of both chlorine and iodine atoms on the benzene ring. This combination of halogens imparts distinct chemical properties, making it valuable for specific synthetic applications and research purposes.
Properties
IUPAC Name |
1,3-dichloro-2,5-diiodobenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2I2/c7-4-1-3(9)2-5(8)6(4)10/h1-2H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPRZZIVGTHKEFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)I)Cl)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2I2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30781719 |
Source
|
Record name | 1,3-Dichloro-2,5-diiodobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30781719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27128-51-4 |
Source
|
Record name | 1,3-Dichloro-2,5-diiodobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30781719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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